4-Chloro-2-methyl-6-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

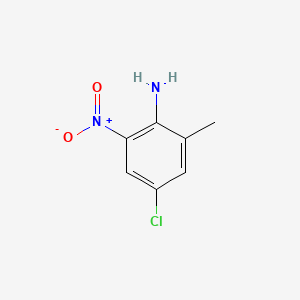

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCDFKGUAONPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211868 | |

| Record name | 4-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62790-50-5 | |

| Record name | 4-Chloro-2-methyl-6-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062790505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methyl-6-nitroaniline CAS number 62790-50-5 properties

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroaniline (CAS No. 62790-50-5)

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, development, and manufacturing. Our focus is on delivering field-proven insights into its properties, handling, and applications to ensure both safety and efficacy in experimental design.

Core Compound Identification and Physicochemical Profile

This compound, registered under CAS Number 62790-50-5, is a substituted aniline derivative.[1][2] Its distinct molecular architecture, featuring chloro, methyl, and nitro functional groups on an aniline backbone, makes it a versatile building block in organic synthesis. The compound typically presents as orange crystals, needles, or a crystalline powder.[3][4]

A precise understanding of its physicochemical properties is the foundation of its effective use. These parameters dictate everything from solvent selection and reaction temperature to storage conditions and purification strategies.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62790-50-5 | [1][2][5] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][5][6] |

| Molecular Weight | 186.60 g/mol | [1][5][7] |

| Appearance | Orange crystals, needles, or powder | [3][4] |

| Melting Point | 126-132 °C | [3][4][8] |

| Boiling Point | 328.7 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 152.6 ± 26.5 °C | [3] |

| Purity (Assay) | ≥97.5% (by GC) | [4] |

Note: Values may exhibit slight variations between different suppliers and batches. Always refer to the lot-specific Certificate of Analysis for precise data.[1]

Molecular Structure and Spectroscopic Validation

The identity and purity of a chemical intermediate are non-negotiable in research and drug development. Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and quantifying impurities.

Molecular Structure

The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity. The ortho- and para-directing effects of the amino and methyl groups are electronically countered by the meta-directing and withdrawing effects of the nitro and chloro groups, leading to a unique electronic profile for synthetic transformations.

Caption: Molecular structure of this compound.

Spectroscopic Identity Confirmation

While specific spectral data is lot-dependent, standard analytical techniques are used for verification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structural isomer. The proton NMR will show distinct signals for the aromatic protons, the amine protons, and the methyl group protons, with chemical shifts and splitting patterns confirming their relative positions.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group (NO₂), and C-Cl bond vibrations.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of 186.60 g/mol and provides fragmentation patterns that further corroborate the compound's structure.[1][7]

A self-validating workflow demands that researchers acquire and interpret at least two of these spectroscopic data sets to unequivocally confirm the identity of the starting material before its inclusion in any synthetic protocol.

Safety Protocols and Handling Workflow

As a nitro-aromatic compound, this compound requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[10] Adherence to a strict safety workflow is essential to mitigate exposure risks.

Hazard Profile

-

Skin Irritation: Causes skin irritation.[10]

-

Eye Irritation: Causes serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory tract irritation.[10]

Recommended Handling Protocol

The following workflow is designed as a self-validating system, where each step is a checkpoint to ensure safety.

Caption: A systematic workflow for the safe handling of this compound.

Causality Behind Protocol Steps:

-

Fume Hood Usage: The causality is direct; nitro-aromatic dusts can be easily inhaled. A fume hood provides engineering control to capture aerosols and dust at the source, preventing respiratory exposure.[3][10]

-

Personal Protective Equipment (PPE): Nitrated anilines can be absorbed dermally. Nitrile gloves provide a chemical barrier, while safety goggles prevent eye contact with airborne particles, which could cause severe irritation.[10]

-

Controlled Storage: The compound should be stored in a cool, dry, and well-ventilated place away from incompatible materials.[3] This prevents potential degradation and reactions. The container must be kept tightly closed to prevent sublimation or contamination.[10]

Applications in Synthetic Chemistry

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[11][] Its functional groups serve as reactive handles for a variety of chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, forming a diamine derivative. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and polymers. The resulting diamine can be used in condensation reactions or further functionalized.

-

Diazotization of the Amine Group: The primary amine can undergo diazotization to form a diazonium salt. This highly versatile intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Br, -I) onto the aromatic ring.

-

Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles, allowing for the introduction of new functionalities at that position.

While specific synthesis routes starting from this exact molecule are proprietary or less documented in public literature, its utility can be inferred from the well-established chemistry of related nitroanilines, which are crucial precursors in producing dyes, antioxidants, and pharmaceuticals.[13]

Conclusion

This compound (CAS No. 62790-50-5) is a valuable chemical intermediate defined by its specific physicochemical properties and reactive functional groups. A thorough understanding of its characteristics, coupled with rigorous adherence to safety protocols, is paramount for its successful and safe application in research and development. The validation of material identity and purity through spectroscopic methods forms the bedrock of reliable and reproducible scientific outcomes.

References

-

[B22253] CAS 62790-50-5 | this compound, 98% - AJohnson. [Link]

-

TIMTEC-BB SBB003699 - ChemBK. [Link]

-

62790-50-5 | this compound - Alachem Co., Ltd. [Link]

-

This compound, min 98%, 100 grams - CP Lab Safety. [Link]

-

4-Nitroaniline - Wikipedia. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. labfind.co.kr [labfind.co.kr]

- 6. file.chemscene.com [file.chemscene.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. chembk.com [chembk.com]

- 9. This compound(62790-50-5) 1H NMR spectrum [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound | 62790-50-5 [chemicalbook.com]

- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

physical and chemical properties of 4-Chloro-2-methyl-6-nitroaniline

An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroaniline

Introduction

This compound is a substituted aromatic amine that serves as a crucial intermediate in various chemical syntheses. Its unique molecular structure, featuring chloro, methyl, nitro, and amino functional groups, imparts a specific set of physicochemical properties that are of significant interest to researchers and professionals in synthetic chemistry and drug development. The strategic placement of these groups on the benzene ring creates a molecule with distinct reactivity, polarity, and spectroscopic characteristics. This guide provides a comprehensive overview of the core , offering field-proven insights into its handling, characterization, and application. It is designed to be an essential resource for scientists leveraging this compound in their research and development endeavors.

Compound Identification and Molecular Structure

Accurate identification is the cornerstone of any chemical research. This compound is cataloged under several identifiers across various chemical databases and regulatory bodies.

-

Synonyms: 2-Amino-5-chloro-3-nitrotoluene, 4-Chloro-6-nitro-o-toluidine, 4-chloro-2-methyl-6-nitrophenylamine[2][3]

The molecular structure consists of a benzene ring substituted with four different functional groups. The relative positions of the amino, nitro, methyl, and chloro groups are critical to the molecule's overall electronic properties and reactivity. This substitution pattern is fundamental to its role as a precursor in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and experimental conditions. Understanding these characteristics is essential for designing synthetic routes, developing purification methods, and ensuring safe handling.

Summary of Core Properties

The key physicochemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Appearance | Orange Crystals or Needles | [3][6] |

| Melting Point | 121°C to 132°C | [2][3][6] |

| Boiling Point | 328.7°C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 152.6 ± 26.5 °C | [3] |

| Solubility | Insoluble in water.[7] Soluble in solvents like N-methyl pyrrolidone (NMP), ethyl acetate, acetonitrile, and alcohols.[8] | |

| XLogP3 | 2.6 | [3] |

Causality Insight: The compound's orange color is due to the presence of the nitroaniline chromophore, which absorbs light in the blue-green region of the visible spectrum. Its high melting point is indicative of a stable crystalline lattice structure. The relatively high boiling point and flash point suggest low volatility under standard conditions. The XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting it will preferentially partition into organic phases over aqueous ones, a critical consideration for extraction and chromatography protocols.

Reactivity and Chemical Stability

The chemical behavior of this compound is governed by its functional groups.

-

Amino Group: The primary amine group is nucleophilic and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. This is often the primary site of reaction when using this compound as a building block.

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, providing a pathway to synthesize diamino derivatives.

-

Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions.

Stability: The compound is stable under normal storage conditions.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to decomposition.[9]

Diagram: Reactivity Profile The following diagram illustrates the key reactive sites and influencing factors on the this compound molecule.

Caption: Key reactive sites on the this compound molecule.

Experimental Protocols: Purity Assessment by HPLC

Verifying the purity of a chemical intermediate is a non-negotiable step in synthesis and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Objective: To determine the purity of a this compound sample using a reverse-phase HPLC method with UV detection.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a this compound reference standard.

-

Dissolve in a 10 mL volumetric flask using acetonitrile as the diluent to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a working standard of 100 µg/mL.

-

-

Sample Preparation:

-

Prepare a sample solution at the same concentration as the working standard (100 µg/mL) using the same diluent.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis and Data Interpretation:

-

Inject the diluent (blank) to establish a baseline.

-

Inject the working standard five times to establish system suitability (RSD of peak area < 2.0%).

-

Inject the sample solution.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Trustworthiness of Protocol: This protocol is self-validating through the inclusion of a system suitability test. Consistent retention times and peak areas for the reference standard injections confirm that the HPLC system is performing correctly, ensuring the reliability of the sample purity measurement.

Diagram: HPLC Workflow

Caption: Standard workflow for purity analysis via HPLC.

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

-

GHS Hazard Statements: The compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and safety glasses or goggles when handling this chemical.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][10]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

-

Conclusion

This compound is a well-characterized chemical intermediate with a distinct set of physical and chemical properties. Its moderate lipophilicity, defined crystalline structure, and specific reactive sites make it a valuable building block in organic synthesis. A thorough understanding of its properties, coupled with rigorous analytical verification and adherence to safety protocols, is paramount for its effective and safe utilization in research and industrial applications. This guide serves as a foundational technical resource to support scientists in achieving these objectives.

References

-

Fisher Scientific. (n.d.). This compound, 98%. Retrieved from Fisher Scientific website. [Link]

-

Chemspace. (n.d.). This compound. Retrieved from Chemspace website. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%. Retrieved from Cole-Parmer website. [Link]

-

Alpha Resources. (2015). Safety Data Sheet: 4-Nitroaniline. Retrieved from Alpha Resources website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6979, 4-Chloro-2-nitroaniline. Retrieved from PubChem. [Link]

-

LookChem. (n.d.). 4-chloro-2-nitroaniline. Retrieved from LookChem website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733460, 2-Chloro-6-methyl-4-nitroaniline. Retrieved from PubChem. [Link]

-

ACS Publications. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12477, 4-Chloro-3-nitroaniline. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66631, 4-Chloro-2-nitroanisole. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from Wikipedia. [Link]

-

H. Ramesh Kumar & Co. (n.d.). 4-Chloro-2-NitroAniline ( P.C.O.N.A ). Retrieved from IndiaMART. [Link]

-

Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(1), o114-o116. [Link]

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. alpharesources.com [alpharesources.com]

4-Chloro-2-methyl-6-nitroaniline molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroaniline (C₇H₇ClN₂O₂) for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 62790-50-5), a key chemical intermediate in the pharmaceutical and chemical industries.[1][2] With a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol , this substituted nitroaniline serves as a critical building block for the synthesis of more complex heterocyclic structures, particularly biologically active benzimidazoles.[3][4] This guide details its physicochemical properties, proposes a robust synthetic pathway, outlines methods for analytical characterization, discusses its primary applications in drug development, and provides essential environmental, health, and safety protocols for its proper handling. The content is tailored for researchers, medicinal chemists, and process development scientists.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in any research or development setting. This compound is an orange crystalline solid with well-defined characteristics.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[5] |

| CAS Number | 62790-50-5 |

| Molecular Formula | C₇H₇ClN₂O₂[2][6] |

| Molecular Weight | 186.60 g/mol [5][6] |

| Synonyms | 4-Chloro-6-nitro-o-toluidine, 2-Amino-5-chloro-3-nitrotoluene[2] |

| InChI Key | QDSCDFKGUAONPC-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Orange crystals or needles | [2] |

| Melting Point | 126 - 132 °C | [2] |

| Boiling Point | 328.7 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. |[7][8] |

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol: Synthesis

This protocol describes the nitration of 4-chloro-2-methylaniline. The choice of a mixed acid system (HNO₃/H₂SO₄) provides the necessary nitronium ion (NO₂⁺) electrophile, while low temperatures are critical to control the exothermic reaction and minimize the formation of side products.

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Acid Mixture Preparation: To the flask, add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Begin stirring and cool the acid to 0 °C.

-

Substrate Dissolution: In a separate beaker, dissolve 4-chloro-2-methylaniline (1 equivalent) in a minimal amount of concentrated sulfuric acid.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1 equivalent) dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Protocol: Purification by Recrystallization

Recrystallization is a self-validating purification technique where the slow formation of a crystal lattice excludes impurities. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. For this compound, an ethanol/water system is effective.

-

Solvent Selection: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified orange crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity and purity of the synthesized compound, ensuring it meets the specifications for downstream applications.

Analytical Workflow

A standard workflow ensures that each batch of the compound is rigorously tested for identity, purity, and residual impurities.

Caption: Standard analytical workflow for quality control.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of non-volatile organic compounds.

-

Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [9]* Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min. [9]* Detection Wavelength: 254 nm, where the nitroaromatic chromophore absorbs strongly.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. [9]* Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Expected Spectroscopic Data

-

¹H NMR: Protons on the aromatic ring will appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The methyl group protons will appear as a singlet further upfield (~2.3-2.5 ppm), and the amine protons will present as a broad singlet.

-

Mass Spectrometry (MS): Electron Ionization (EI) would show a prominent molecular ion (M⁺) peak at m/z 186, corresponding to the molecular weight. Isotopic peaks at M+2 (approximately one-third the intensity of M+) will confirm the presence of a single chlorine atom.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate for constructing more complex molecular architectures. [1][10]Its most significant application lies in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry. [3][4] The benzimidazole core is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. [4][11]The synthetic pathway involves the reductive cyclization of the o-nitroaniline moiety with an aldehyde or carboxylic acid. [11][12] The process typically involves two key steps in a one-pot reaction:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, forming an unstable in situ diamine intermediate.

-

Condensation and Cyclization: This diamine immediately condenses with an aldehyde, followed by cyclization and aromatization to yield the stable benzimidazole ring system. [11][13] This one-pot method is highly efficient and allows for the generation of diverse libraries of benzimidazole derivatives by simply varying the aldehyde coupling partner, making this compound a valuable starting material in drug discovery campaigns. [3][4]

Environmental, Health, and Safety (EHS) Profile

Proper handling of this compound is essential due to its potential health hazards. All procedures should be conducted in accordance with the Safety Data Sheet (SDS).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | - | H302: Harmful if swallowed. [2] |

| Skin Corrosion/Irritation | - | H315: Causes skin irritation. [2] |

| Serious Eye Damage/Irritation | - | H319: Causes serious eye irritation. [2] |

| Specific target organ toxicity | - | H335: May cause respiratory irritation. [2]|

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles. [14]* Handling Practices: Avoid generating dust. Use non-sparking tools. Wash hands thoroughly after handling.

First Aid and Emergency Procedures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [14]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician. [14]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [14]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible substances such as strong oxidizing agents. [15]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-characterized chemical compound with significant value as a synthetic intermediate. Its defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable building block for complex target molecules. Its primary role as a precursor to the benzimidazole scaffold underscores its importance to the fields of medicinal chemistry and drug development. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling and ensure a safe research environment.

References

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... Retrieved from [Link]

-

Chempensoftware. (2012). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. J. Org. Chem. 2012, 6508–6512. Retrieved from [Link]

-

National Institutes of Health. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 62790-50-5 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

ACS Publications. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

Australian Government Department of Health. (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

- 1. This compound | 62790-50-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 62790-50-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 62790-50-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. Benzimidazole synthesis [organic-chemistry.org]

- 13. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

A Comprehensive Technical Guide to the Structure and Bonding of 4-Chloro-2-methyl-6-nitroaniline

Abstract: This technical guide provides an in-depth analysis of the molecular structure, bonding, and electronic properties of 4-Chloro-2-methyl-6-nitroaniline (CAS No: 62790-50-5). As a key intermediate in pharmaceutical and chemical synthesis, a thorough understanding of its architecture is paramount for predicting reactivity and designing novel molecular entities.[1][2] This document elucidates the interplay of substituent effects, the dominant role of intramolecular hydrogen bonding, and the resulting impact on the compound's physicochemical and spectroscopic characteristics. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed, mechanistically-grounded understanding of this important chemical building block.

Introduction and Compound Profile

This compound is a substituted aromatic amine that serves as a versatile precursor in various synthetic applications, including the development of dyes and pharmaceutical agents.[1][3] Its structure is characterized by a dense arrangement of functional groups on an aniline core, each imparting distinct electronic and steric properties that collectively define the molecule's behavior. Understanding the synergy between the electron-donating amino and methyl groups and the electron-withdrawing chloro and nitro groups is fundamental to leveraging this compound in targeted synthesis.

Physicochemical Properties

The physical characteristics of this compound are a direct manifestation of its molecular structure and the intermolecular forces at play in the solid state.

| Property | Value | Reference(s) |

| CAS Number | 62790-50-5 | [1][2][4][5] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][4][5] |

| Molecular Weight | 186.60 g/mol | [4][5] |

| Appearance | Orange Crystals or Needles | [2][6] |

| Melting Point | 126-132 °C | [2][6] |

| Boiling Point | 328.7 °C at 760 mmHg | [2] |

| Density | ~1.4 g/cm³ | [2] |

| IUPAC Name | This compound | [5] |

Molecular Architecture and Geometry

The foundation of this compound is a benzene ring, which dictates a largely planar geometry. The specific arrangement of its four substituents is critical to its identity and reactivity.

The Substituted Aniline Core

The molecule's nomenclature is based on standard IUPAC rules, with the amino (-NH₂) group defining the parent "aniline" and assigned to position C1. The remaining substituents are numbered accordingly: a methyl (-CH₃) group at C2, a chloro (-Cl) group at C4, and a nitro (-NO₂) group at C6. This specific ortho, para, and ortho' substitution pattern creates a sterically crowded and electronically complex environment.

Hybridization and Molecular Geometry

-

Aromatic Ring: All six carbon atoms of the benzene ring are sp² hybridized, forming the delocalized π-system that is characteristic of aromatic compounds.

-

Amino Group (-NH₂): The nitrogen atom is sp² hybridized. This is a consequence of the lone pair of electrons participating in resonance with the aromatic ring, which confers planarity and enhances electron donation.

-

Nitro Group (-NO₂): The central nitrogen atom is sp² hybridized, bonding to two oxygen atoms and the C6 of the ring. The group is planar and its orientation is influenced by steric interactions with the adjacent amino group.

-

Methyl Group (-CH₃): The carbon atom is sp³ hybridized, adopting a tetrahedral geometry.

The planarity of the aromatic ring and the sp² hybridized substituents is a defining feature, though slight out-of-plane torsion can occur to alleviate steric strain, particularly involving the nitro group.[7]

Figure 1: 2D structure of this compound with IUPAC numbering.

The Electronic Landscape: Inductive and Resonance Effects

The reactivity and properties of the aniline ring are governed by the electronic effects of its substituents. This molecule presents a classic case of competing electronic influences.

-

Activating Groups:

-

Amino (-NH₂): A powerful activating group that donates electron density to the ring via resonance (π-donation).[8] This effect significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.

-

Methyl (-CH₃): A weakly activating group that donates electron density through an inductive effect and hyperconjugation.[9]

-

-

Deactivating Groups:

-

Nitro (-NO₂): One of the strongest deactivating groups. It withdraws electron density from the ring through both a strong inductive effect (due to the high electronegativity of nitrogen and oxygen) and a powerful resonance effect.[8][9][10]

-

Chloro (-Cl): This substituent exhibits dual behavior. It is deactivating overall due to its strong inductive electron withdrawal. However, its lone pairs can participate in resonance, donating electron density and directing incoming electrophiles to the ortho and para positions.[9]

-

The net effect is a highly polarized molecule. The strong electron donation from the amino group is counteracted by the potent withdrawal from the nitro and chloro groups, creating a "push-pull" system that influences its chemical behavior and spectroscopic properties.

Figure 2: Electronic effects of substituents in this compound.

The Dominant Intramolecular Hydrogen Bond

Arguably the most significant structural feature of this molecule is the formation of a strong intramolecular hydrogen bond.

Formation of a Pseudo-Aromatic Ring

The ortho positioning of the amino (-NH₂) and nitro (-NO₂) groups allows for a hydrogen bond to form between a hydrogen atom of the amino group (the donor) and an oxygen atom of the nitro group (the acceptor). This interaction creates a stable, six-membered pseudo-aromatic ring (N-H···O-N=C-C). The presence of such intramolecular hydrogen bonds is a well-documented phenomenon in ortho-nitroanilines and their derivatives.[11][12]

This bonding is crucial as it significantly stabilizes the molecule's conformation, restricting the rotation of both the amino and nitro groups and holding them in a coplanar arrangement with the benzene ring. This planarity, in turn, maximizes the resonance interactions between the substituents and the aromatic π-system.[13]

Spectroscopic Evidence

The most direct evidence for this intramolecular hydrogen bond comes from Infrared (IR) spectroscopy. In a typical aniline, the N-H stretching vibrations appear as two distinct bands. In this compound, these bands would be expected to shift to lower frequencies (a redshift) and broaden, which is a classic indicator of hydrogen bonding. Studies on o-nitroaniline itself confirm that the larger separation between the asymmetric and symmetric N-H stretching frequencies, compared to the para isomer, is a clear sign of a strong intramolecular hydrogen bond.

Figure 3: The intramolecular hydrogen bond between the ortho amino and nitro groups.

Intermolecular Forces and Crystal Packing

While the intramolecular hydrogen bond is the dominant non-covalent interaction, intermolecular forces dictate how the molecules arrange themselves in the solid state, influencing properties like melting point and solubility.

-

Intermolecular Hydrogen Bonding: The second hydrogen atom on the amino group, which is not involved in the intramolecular bond, is available to act as a donor for intermolecular hydrogen bonds. It can interact with the nitro group's oxygen atoms or the chloro substituent of a neighboring molecule, leading to the formation of chains or dimers.[11][14]

-

π-π Stacking: The planar, electron-rich aromatic rings can stack on top of one another, an interaction that contributes significantly to crystal lattice stability.[7]

-

Van der Waals Forces: Dispersion forces and dipole-dipole interactions between the polarized molecules are also present, contributing to the overall cohesive energy of the crystal.[7]

The relatively high melting point of this compound (126-132 °C) is consistent with a well-ordered crystal lattice stabilized by a combination of these strong intermolecular forces.[2]

Experimental Validation: A Spectroscopic Approach

The proposed structure and bonding can be unequivocally confirmed through a combination of standard spectroscopic techniques.

Protocol: Spectroscopic Analysis Workflow

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a Nujol mull for solid-state IR analysis. For mass spectrometry, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Integrate all peaks and determine their multiplicity (singlet, doublet, etc.).

-

¹³C NMR Spectroscopy: Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

-

FT-IR Spectroscopy: Acquire an infrared spectrum over the range of 4000-400 cm⁻¹. Identify key functional group frequencies.

-

Mass Spectrometry (MS): Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron Impact - EI) to determine the molecular weight and fragmentation pattern.

Figure 4: A typical workflow for the spectroscopic characterization of the title compound.

Expected Spectroscopic Data

| Technique | Expected Observation | Rationale |

| ¹H NMR | Two singlets in the aromatic region (δ 7-8 ppm). One singlet for -NH₂ protons (broad, variable shift). One singlet for -CH₃ protons (δ ~2.2 ppm). | The two aromatic protons are not adjacent to other protons. The amino protons are exchangeable. The methyl group is a singlet. |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms. | All carbon atoms are in unique chemical environments due to the lack of symmetry. |

| FT-IR | Two N-H stretching bands (~3300-3500 cm⁻¹, redshifted). Strong asymmetric and symmetric -NO₂ stretching (~1530 and 1350 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹). | Intramolecular H-bonding affects N-H frequencies. Nitro group stretches are characteristic. |

| MS (EI) | Molecular ion (M⁺) peak at m/z 186 and another at 188 (approx. 3:1 ratio). | Confirms molecular weight and the presence of one chlorine atom (due to ³⁵Cl and ³⁷Cl isotopes). |

Note: Spectroscopic data for this compound is available for reference.[15]

Conclusion

This compound is a molecule defined by the complex interplay of its constituent functional groups. Its structure is anchored by a largely planar aniline core, with its chemical personality shaped by the competing electronic effects of activating (amino, methyl) and deactivating (nitro, chloro) substituents. The most dominant feature is a powerful intramolecular hydrogen bond between the ortho-disposed amino and nitro groups, which locks the conformation and significantly influences the molecule's stability and spectroscopic signature. This detailed understanding of its structure and bonding is essential for its effective use as a building block in the rational design and synthesis of more complex molecules for the pharmaceutical and materials science industries.

References

- ChemicalBook. (2025). This compound | 62790-50-5.

- Echemi. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-Chloro-2-nitroaniline synthesis.

-

Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

Ferguson, G., et al. (2005). Hydrogen Bonding in C-substituted Nitroanilines: Simple C(8) Chains in 2-bromo-6-chloro-4-nitroaniline. Acta Crystallographica Section C, 61(Pt 5), o336-8. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

- Sanyal, N. K., et al. (n.d.). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Pure & Applied Physics.

-

Daszkiewicz, M. (2021). Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. IUCr Journals. Retrieved from [Link]

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E, E63, o114–o116. Retrieved from [Link]

-

Glidewell, C., et al. (2001). Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z′ = 2 or 4. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Asiri, A. M., et al. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of 4-chloro-2-nitroaniline. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Bull, S. D., et al. (2004). The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. ResearchGate. Retrieved from [Link]

-

Ibon, F. J. A. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. PMC - NIH. Retrieved from [Link]

Sources

- 1. This compound | 62790-50-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogen bonding in C-substituted nitroanilines: simple C(8) chains in 2-bromo-6-chloro-4-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound(62790-50-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-methyl-6-nitroaniline

This guide provides a comprehensive overview of the critical physicochemical properties of 4-Chloro-2-methyl-6-nitroaniline, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental parameters. Our focus is on ensuring scientific integrity through robust experimental design and data interpretation, crucial for the advancement of pharmaceutical research and development.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₇ClN₂O₂.[1][2] Its molecular structure, characterized by a substituted benzene ring, imparts specific physical and chemical properties that are of significant interest in various chemical synthesis and pharmaceutical applications. As an intermediate, understanding its physical constants is paramount for process optimization, purity assessment, and ensuring the safety and efficacy of subsequent products.[3] The compound typically appears as orange crystals or needles.[1]

Key Identifiers:

Core Physicochemical Properties

The melting and boiling points are definitive physical constants for a pure crystalline solid. These thermal transition points are not merely benchmarks but are indicative of the compound's purity, crystal lattice energy, and intermolecular forces.

| Property | Value | Source(s) |

| Melting Point | 121 - 132 °C | [1][2][4] |

| Boiling Point | 328.7 °C at 760 mmHg | [1] |

Note: The observed melting point range can be attributed to variations in purity and the specific analytical technique employed.

The Science Behind Phase Transitions: A Theoretical Framework

The transition of a substance from a solid to a liquid (melting) and from a liquid to a gas (boiling) are endothermic processes that involve overcoming intermolecular forces. For this compound, these forces are a composite of dipole-dipole interactions, London dispersion forces, and hydrogen bonding potential from the aniline group.

Melting Point: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically broadens this range and depresses the melting point, a phenomenon known as freezing-point depression.

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This temperature is highly dependent on the external pressure; hence, it is crucial to report the pressure at which the boiling point is measured.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points requires meticulous experimental technique and calibrated instrumentation. The following protocols are standard in a drug development setting and are designed to ensure data integrity and reproducibility.

Melting Point Determination: Capillary Method

The capillary melting point technique is a widely accepted and reliable method for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube within a calibrated apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Experimental Protocol:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded.

Self-Validation:

-

The sharpness of the melting point range is a key indicator of purity. A narrow range (0.5-1 °C) is indicative of a highly pure compound.

-

Calibration of the melting point apparatus with certified standards (e.g., benzophenone, caffeine) is mandatory before sample analysis.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination: Distillation Method

For non-thermolabile compounds like this compound, the distillation method provides an accurate boiling point at atmospheric pressure.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Experimental Protocol:

-

Apparatus Setup: A distillation apparatus, including a distillation flask, condenser, and thermometer, is assembled. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Sample Addition: The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Equilibrium and Measurement: As the liquid boils, a condensation ring will rise. The temperature is recorded when the condensation ring is stable on the thermometer bulb, and there is a steady drip of condensate from the condenser.

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from 760 mmHg, a pressure correction using the Clausius-Clapeyron equation or a nomograph should be applied.

Trustworthiness:

-

The use of boiling chips prevents bumping and superheating, which can lead to inaccurate temperature readings.

-

Ensuring a slow and steady distillation rate is crucial for maintaining thermal equilibrium between the liquid and vapor phases.

Caption: Workflow for Boiling Point Determination by the Distillation Method.

Conclusion

The melting and boiling points of this compound are critical parameters that inform its handling, purification, and application in research and development. The provided methodologies represent standard, validated procedures for their accurate determination. Adherence to these protocols, with a strong emphasis on calibration and careful observation, will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development.

References

-

PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. Retrieved from [Link]

Sources

A Framework for Determining the Solubility of 4-Chloro-2-methyl-6-nitroaniline in Organic Solvents

An In-depth Technical Guide for the Scientific Professional

Abstract

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool. The molecular structure of 4-Chloro-2-methyl-6-nitroaniline offers key insights into its expected behavior.

1.1 Molecular Analysis

This compound (MW: 186.6 g/mol [2]) is a multifaceted molecule featuring several functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aniline Moiety (-NH₂): The amino group is a potent hydrogen bond donor and a weak acceptor, contributing significantly to its potential solubility in protic solvents (e.g., alcohols).

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group and a powerful hydrogen bond acceptor, enhancing interactions with polar solvents.

-

Chloro Group (-Cl): The chlorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

-

Methyl Group (-CH₃) & Aromatic Ring: These components contribute to the molecule's nonpolar character (hydrophobicity), favoring solubility in less polar environments.

The combination of strong hydrogen bonding sites (-NH₂, -NO₂) and a moderately nonpolar backbone suggests that this compound will exhibit greatest solubility in polar solvents, particularly those that can participate in hydrogen bonding. Its solubility is expected to be limited in purely nonpolar solvents like alkanes.

Diagram 1: Structural Analysis of this compound

Caption: Key functional groups influencing the solubility of this compound.

Experimental Protocol: Isothermal Shake-Flask Method

To generate reliable thermodynamic solubility data, the isothermal saturation shake-flask method is considered the gold standard and is recommended by international bodies.[3][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[5]

2.1 Materials and Equipment

-

Solute: this compound, purity >98% (characterized by HPLC, GC, or DSC).

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Apparatus:

-

Thermostatically controlled orbital shaker or water bath capable of maintaining temperature ±0.5 °C.[6]

-

Analytical balance (±0.1 mg).

-

Glass vials or flasks with airtight screw caps.

-

Centrifuge.

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

Calibrated volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

2.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible excess of solid remains at equilibrium.[4]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (a minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium).[1][6] The optimal time should be verified by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for at least 2 hours to allow solid particles to settle. To ensure complete removal of undissolved solids, withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[7] Alternatively, centrifuge the vials at high speed and carefully sample the supernatant. This step is critical to avoid artificially high results.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.

-

Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method.

-

Determine the concentration by comparing the analytical response to a calibration curve prepared from stock solutions of known concentrations.

-

Diagram 2: Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Step-by-step experimental workflow for measuring thermodynamic solubility.

Data Presentation and Analysis

The experimentally determined concentrations should be tabulated clearly, expressed in units such as mole fraction (x), molarity (mol/L), or mass/volume ( g/100 mL).

3.1 Illustrative Data Table

Disclaimer: The following data is for the structurally similar compound 4-chloro-2-nitroaniline and is presented for illustrative purposes only to demonstrate proper data formatting.[8] Researchers must generate specific data for this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³ x) |

| Methanol | 298.15 | 24.55 |

| Ethanol | 298.15 | 17.89 |

| n-Propanol | 298.15 | 13.91 |

| Acetonitrile | 298.15 | 73.11 |

| Ethyl Acetate | 298.15 | 73.65 |

| Cyclohexane | 298.15 | 0.44 |

3.2 Data Interpretation & Modeling

The data from the illustrative table shows a clear trend consistent with theoretical principles: the solubility of the polar nitroaniline is highest in polar aprotic solvents (ethyl acetate, acetonitrile), moderate in polar protic alcohols, and extremely low in the nonpolar solvent cyclohexane.[8] Similar trends would be expected for this compound.

The temperature-dependent solubility data can be correlated using thermodynamic models. For instance, the modified Apelblat equation is frequently used to model solid-liquid equilibrium with high accuracy.[8]

Practical Significance and Applications

Generating a reliable solubility dataset for this compound is crucial for several downstream applications in a research and development setting:

-

Process Chemistry: The data directly informs the selection of optimal solvents for chemical reactions to ensure reactants remain in solution, and for workup procedures to maximize product recovery and purity.

-

Crystallization & Purification: A solubility curve (solubility vs. temperature) is essential for designing cooling crystallization processes. The difference in solubility between hot and cold temperatures dictates the theoretical yield and efficiency of purification.

-

Pharmaceutical Formulation: For drug development applications, solubility in various pharmaceutically acceptable solvents is a critical parameter that influences bioavailability and the feasibility of developing liquid dosage forms.[7]

Conclusion

While published quantitative solubility data for this compound is lacking, this guide provides the necessary scientific foundation and practical, validated protocols for researchers to generate this critical information. By combining a theoretical understanding of the molecule's structure with rigorous experimental execution using the isothermal shake-flask method, scientists can produce the high-quality, reliable data required to accelerate their research and development objectives.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. 3-Nitroaniline, CID=7423. Available from: [Link]

-

LookChem. 4-Bromobenzenesulfonyl chloride 98-58-8 wiki. Available from: [Link]

-

ResearchGate. Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. Available from: [Link]

-

Scribd. Solubility Measurement Techniques | PDF. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. Available from: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

-

Marques, M. R. C. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

The Journal of Organic Chemistry. (1977). The Journal of Organic Chemistry, 42(6). Available from: [Link]

-

The Journal of Organic Chemistry. (1973). The Journal of Organic Chemistry, 38(4). Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(1), 7949-7962. Available from: [Link]

-

Wikipedia. 4-Nitroaniline. Available from: [Link]

-

Chen, M., et al. (2018). Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth. PubMed Central. Available from: [Link]

-

Chen, J., et al. (2020). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(1), 159-166. Available from: [Link]

-

Wikipedia. Solvent. Available from: [Link]

-

Fisher Scientific. This compound, 98%. Available from: [Link]

-

de Campos, V. E. M., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(3), 605-614. Available from: [Link]

Sources

- 1. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20210179615A1 - Niclosamide analogues and therapeutic use thereof - Google Patents [patents.google.com]

- 3. Buy 4-Bromophenyl disulfide | 5335-84-2 [smolecule.com]

- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 7. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-toluidine | C7H8ClN | CID 7251 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-Chloro-2-methyl-6-nitroaniline: An In-depth Technical Guide

This guide provides a detailed technical analysis of the spectroscopic characteristics of 4-Chloro-2-methyl-6-nitroaniline (CAS No: 62790-50-5), a key chemical intermediate.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond raw data, focusing on the causal relationships between molecular structure and spectral output. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and validated spectroscopic profile of the molecule.

Molecular Structure and Analytical Overview

This compound is a substituted aromatic amine with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol .[1] Its structure features a benzene ring substituted with chloro, methyl, nitro, and aniline functional groups. This unique arrangement of electron-withdrawing (nitro, chloro) and electron-donating (amino, methyl) groups creates a distinct electronic environment, which is reflected in its spectroscopic signatures.

The unequivocal identification and characterization of such molecules are paramount for quality control, reaction monitoring, and regulatory compliance. The following sections detail the expected spectral data and provide robust, field-proven protocols for their acquisition and interpretation.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While a certificate of analysis confirms that the ¹H NMR spectrum is consistent with the structure of this compound, publicly accessible, fully assigned data is limited.[2][3] Therefore, this section presents a rigorously predicted spectrum based on established principles of substituent effects, providing a reliable benchmark for experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals: two for the aromatic protons and one for the methyl group protons. The amine (NH₂) protons often appear as a broad singlet and can exchange with deuterium, making their signal disappear upon addition of D₂O.

| Predicted ¹H Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic Proton | ~7.5 - 7.8 | Doublet (d) | 1H | H5 | Deshielded due to the ortho nitro group and meta to the chlorine atom. |

| Aromatic Proton | ~7.2 - 7.4 | Doublet (d) | 1H | H3 | Less deshielded than H5, being ortho to the methyl group and meta to the nitro group. |

| Methyl Protons | ~2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | Typical range for an aryl methyl group. |

| Amine Protons | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ | Position is solvent-dependent and signal is broadened by quadrupole effects and exchange. |

Expertise & Causality: The strong electron-withdrawing nature of the nitro group (-NO₂) causes significant deshielding (a shift to higher ppm values) of nearby protons, particularly those in the ortho position (H5). The methyl (-CH₃) and amino (-NH₂) groups are electron-donating, causing a shielding effect. The observed chemical shifts are a net result of these competing electronic influences. The coupling between H3 and H5, which are meta to each other, would result in a small coupling constant (J ≈ 2-3 Hz), appearing as sharp doublets.

Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

| Predicted ¹³C Data | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Aromatic Carbon | ~148 - 152 | C1-NH₂ | Attached to the electron-donating amino group. |

| Aromatic Carbon | ~135 - 139 | C6-NO₂ | Strongly deshielded by the attached nitro group. |

| Aromatic Carbon | ~133 - 137 | C2-CH₃ | Substituted with a methyl group. |

| Aromatic Carbon | ~128 - 132 | C4-Cl | Attached to chlorine, showing a moderate deshielding effect. |

| Aromatic Carbon | ~125 - 128 | C5 | Influenced by ortho nitro and para amino groups. |

| Aromatic Carbon | ~118 - 122 | C3 | Influenced by ortho methyl and para chloro groups. |

| Methyl Carbon | ~17 - 20 | -CH₃ | Typical chemical shift for an aryl methyl carbon. |

Trustworthiness: The protocol for ¹³C NMR is similar to that for ¹H NMR but requires a greater number of scans (often 1024 or more) due to the low natural abundance (~1.1%) of the ¹³C isotope.[4][5] The use of a deuterated solvent (e.g., CDCl₃) is critical as it provides the frequency lock signal required for modern spectrometers to maintain field stability over long acquisition times.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

| Characteristic IR Bands | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| N-H Stretch | 3300 - 3500 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Stretch | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretch | Methyl (-CH₃) |

| Aromatic C=C Stretch | 1550 - 1620 | Stretch | Benzene Ring |

| N-O Stretch (Asymmetric) | 1500 - 1570 | Asymmetric Stretch | Nitro (-NO₂) |

| N-H Bend (Scissoring) | 1580 - 1650 | Bend | Primary Amine (-NH₂) |

| N-O Stretch (Symmetric) | 1300 - 1370 | Symmetric Stretch | Nitro (-NO₂) |

| C-N Stretch | 1250 - 1340 | Stretch | Aryl Amine |

| C-Cl Stretch | 700 - 850 | Stretch | Aryl Halide |

Authoritative Grounding: The two distinct bands for the N-H stretch are characteristic of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching modes.[6] Similarly, the nitro group (-NO₂) gives rise to two strong absorption bands, which are among the most recognizable features in an IR spectrum.[7][8] The exact positions of these peaks can be influenced by hydrogen bonding and the electronic nature of other substituents on the ring. Data from the closely related 4-chloro-2-nitroaniline confirms these characteristic absorption regions.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the instrument itself.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 186 . Due to the presence of one nitrogen atom, the molecule follows the nitrogen rule (odd number of nitrogens results in an even molecular weight).[12]

-

Isotope Peak (M+2): A crucial feature will be the M+2 peak at m/z 188 . This peak arises from the presence of the ³⁷Cl isotope. The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1.[13] Therefore, the M⁺ to M+2 peak intensity ratio will be approximately 3:1 , which is a definitive indicator for the presence of a single chlorine atom.[14]

-

Key Fragments: Electron Ionization (EI) is a high-energy technique that causes fragmentation. The fragmentation pattern provides a structural fingerprint.

| Fragment (m/z) | Proposed Loss | Formula of Fragment |

| 171 | Loss of •CH₃ | [C₆H₄ClN₂O₂]⁺ |

| 156 | Loss of NO | [C₇H₇ClN]⁺ |

| 140 | Loss of •NO₂ | [C₇H₇ClN]⁺ |

| 125 | Loss of •NO₂ and •CH₃ | [C₆H₄ClN]⁺ |

| 90 | Loss of •NO₂, •CH₃, and Cl | [C₆H₄N]⁺ |

Expertise & Causality: The fragmentation of aromatic nitro compounds is well-documented. A primary and highly characteristic fragmentation pathway is the loss of the nitro group (•NO₂, 46 Da) to give a peak at m/z 140.[15] Subsequent or alternative fragmentation can involve the loss of the methyl radical (•CH₃, 15 Da). The stability of the aromatic ring means that the molecular ion is often relatively intense.[16]

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful, multi-faceted approach to the structural elucidation and identity confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy rapidly confirms the presence of key functional groups, including the amine, nitro, and chloro substituents. Mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic signature, and provides a unique fragmentation fingerprint. Together, these techniques form a self-validating system, ensuring the highest degree of confidence in the analytical characterization of this important chemical compound.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- LGC Standards. (2022). Certificate of Analysis: this compound.

- University Lecture. (n.d.). Mass Spectrometry: Fragmentation.

- LGC Standards. (2021). Certificate of Analysis: this compound.

- ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.

- ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA....

- ChemicalBook. (n.d.). This compound(62790-50-5) 1H NMR spectrum.

- PubMed. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.

- BLD Pharm. (n.d.). 62790-50-5|this compound.

- Santa Cruz Biotechnology. (n.d.). This compound.